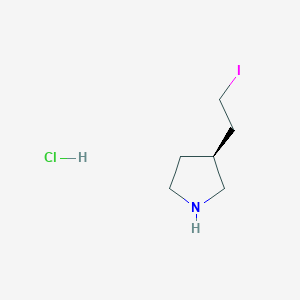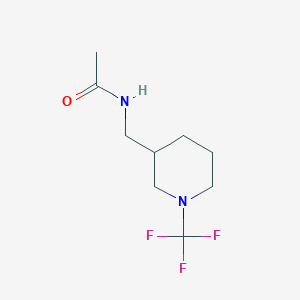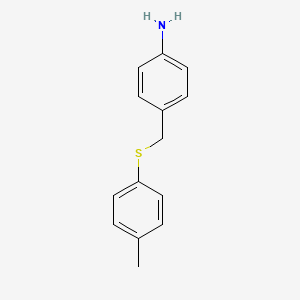![molecular formula C12H19BrClNO B13961136 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by functional group modifications. For instance, the synthesis may start with the preparation of the spirocyclic intermediate through a Prins/pinacol cascade reaction, which involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and biocatalytic processes to scale up the synthesis while maintaining selectivity and efficiency .
化学反応の分析
Types of Reactions
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
科学的研究の応用
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
作用機序
The mechanism of action of 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For instance, it may interact with G protein-coupled receptors or other signaling pathways to exert its effects .
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: A compound with a similar spirocyclic core but different functional groups.
Uniqueness
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds and a useful tool in organic synthesis and medicinal chemistry.
特性
分子式 |
C12H19BrClNO |
|---|---|
分子量 |
308.64 g/mol |
IUPAC名 |
1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H19BrClNO/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9H2 |
InChIキー |
VPUKVTKZKJISNE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CBr)CCN(C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)

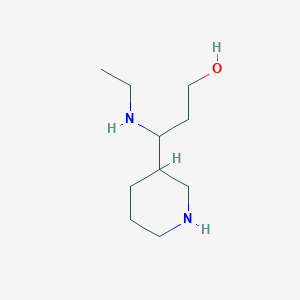
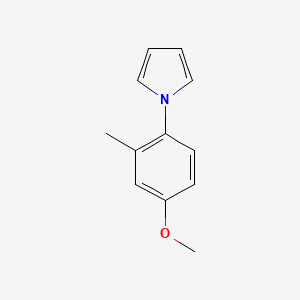

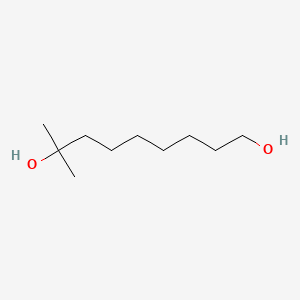

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

